molecular formula C21H18FN3O4 B4515579 N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4515579
M. Wt: 395.4 g/mol
InChI Key: VKRZXILGCHLXGZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (molecular formula: C21H18FN3O4, molecular weight: 395.4 g/mol) is a pyridazinone derivative characterized by a heterocyclic pyridazinone core, an acetylphenyl group, and a 2-fluoro-4-methoxyphenyl substituent . This compound is of interest in medicinal chemistry due to its structural complexity, which combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups. These features may enhance its bioavailability and target specificity in biological systems .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-13(26)14-3-5-15(6-4-14)23-20(27)12-25-21(28)10-9-19(24-25)17-8-7-16(29-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRZXILGCHLXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and efficacy in preclinical models.

The compound is synthesized through a multi-step process involving the reaction of 4-acetylphenyl derivatives with 2-fluoro-4-methoxyphenyl and pyridazine derivatives. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

  • Mechanism of Action :
    • The compound exhibits anticancer activity primarily through the induction of apoptosis in tumor cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death, which is crucial for its anticancer effects .
    • It has been observed to inhibit tubulin polymerization, a mechanism that disrupts cell division and proliferation in cancer cells .
  • Efficacy in Cell Lines :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity in low micromolar ranges .
  • In Vivo Studies :
    • Preclinical trials using xenograft models have shown that the compound can significantly reduce tumor growth in vivo. For instance, oral administration in SKM-1 xenograft models displayed excellent antitumor activity, suggesting its potential for further development as an oral anticancer drug .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerA5495.0Induction of apoptosis via caspase activation
AnticancerC67.5Inhibition of tubulin polymerization
In Vivo Tumor Growth InhibitionSKM-1N/ADisruption of cell division

Case Study 1: Induction of Apoptosis

A study conducted on A549 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The results indicated that higher concentrations led to increased apoptotic cell populations, confirming the compound's role in triggering apoptotic pathways.

Case Study 2: In Vivo Efficacy

In a xenograft model study, mice implanted with SKM-1 cells were treated with the compound over a period of four weeks. Tumor sizes were measured bi-weekly, showing a significant reduction compared to control groups receiving no treatment. Histological analysis revealed increased necrosis and apoptotic cells within treated tumors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Unique Properties
Target Compound : N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone core, 2-fluoro-4-methoxyphenyl, acetylphenyl Potential kinase inhibition (inferred from pyridazinone analogs) Enhanced lipophilicity due to fluorine; methoxy group may improve metabolic stability
N-(4-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Chlorophenyl, 3,4-dimethoxyphenyl Anti-inflammatory, antimicrobial Dimethoxy substitutions increase electron density, altering receptor binding
N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide Fluorophenyl, methylpyridazinone PDE4 inhibition Simpler structure with higher solubility but reduced target selectivity
N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide 4-fluorophenyl (vs. 2-fluoro-4-methoxyphenyl in target compound) Not explicitly reported (similar core) Lacks methoxy group; reduced steric hindrance may affect binding kinetics
N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Methylsulfanyl, chloro-methoxyphenyl Antimicrobial, antitumor Sulfur-containing group enhances reactivity; chloro substitution increases cytotoxicity

Key Structural Differences and Implications

Substituent Effects :

  • The 2-fluoro-4-methoxyphenyl group in the target compound provides a balance of lipophilicity (fluorine) and metabolic stability (methoxy), which is absent in analogs like N-(4-fluorophenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide .
  • Acetylphenyl vs. Chlorophenyl : The acetyl group in the target compound may facilitate hydrogen bonding with biological targets, whereas chlorophenyl analogs rely on halogen bonding for activity .

Biological Activity Profiles: Compounds with dimethoxy or methylsulfanyl groups (e.g., N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide) exhibit broader antimicrobial activity but may lack the specificity seen in fluorine-containing derivatives .

Pharmacokinetic Considerations: Fluorine substitution in the target compound likely improves blood-brain barrier penetration compared to non-fluorinated analogs . Methoxy groups in the 4-position may slow oxidative metabolism, extending half-life relative to compounds with unprotected hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.